molecular formula C12H15ClN2OS B1396967 Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride CAS No. 1332530-61-6

Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride

Cat. No.: B1396967
CAS No.: 1332530-61-6
M. Wt: 270.78 g/mol
InChI Key: PAUTVFLWLNTQHV-UHFFFAOYSA-N
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Description

Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is a chemical compound that features a benzyl group attached to a thiazole ring, which is further substituted with a methoxy group

Biochemical Analysis

Biochemical Properties

Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The compound’s thiazole ring structure allows it to form stable complexes with metal ions, which can further modulate enzyme activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can inhibit the growth of cancer cells by interfering with their metabolic pathways and inducing apoptosis. In microbial cells, it disrupts essential processes, leading to cell death. Furthermore, this compound can affect the expression of genes involved in stress responses, thereby enhancing the cell’s ability to cope with adverse conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can activate or inhibit signaling pathways by interacting with receptors on the cell surface. These interactions can lead to changes in gene expression, ultimately affecting cellular function. The thiazole ring in this compound is crucial for these binding interactions, as it provides the necessary structural framework for stable complex formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy, necessitating the use of fresh preparations for prolonged experiments. Additionally, long-term exposure to the compound can result in adaptive responses in cells, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as antimicrobial and anticancer activity . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity. Careful dosage optimization is essential to maximize the compound’s efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism . For instance, the compound can inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division. Additionally, it can modulate metabolic flux by altering the activity of key enzymes in glycolysis and the citric acid cycle . These interactions can lead to changes in metabolite levels, ultimately influencing cellular function and viability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside, it can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of this compound can significantly impact its activity and function, as it needs to reach specific sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it can be targeted to the mitochondria, affecting cellular energy production and metabolism . The precise localization of this compound is essential for its ability to modulate cellular processes effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride typically involves the reaction of benzylamine with a thiazole derivative. One common method includes the alkylation of benzylamine with

Properties

IUPAC Name

N-[(2-methoxy-1,3-thiazol-5-yl)methyl]-1-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS.ClH/c1-15-12-14-9-11(16-12)8-13-7-10-5-3-2-4-6-10;/h2-6,9,13H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUTVFLWLNTQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(S1)CNCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
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Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
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Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
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Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
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Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
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